8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
CAS No.: 332103-50-1
Cat. No.: VC21443003
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332103-50-1 |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 390.5g/mol |
| IUPAC Name | 8-ethylsulfanyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C18H22N4O4S/c1-4-27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-8-6-5-7-11(13)2/h5-8,12,23H,4,9-10H2,1-3H3,(H,20,24,25) |
| Standard InChI Key | BCOKENSPGQCKLE-UHFFFAOYSA-N |
| SMILES | CCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
| Canonical SMILES | CCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
Introduction
Chemical Identity and Structural Properties
8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a substituted purine derivative with CAS number 332103-50-1. The compound belongs to the purine-2,6-dione family, a class of heterocyclic compounds with diverse pharmacological properties. Its molecular formula is C18H22N4O4S with a molecular weight of 390.5 g/mol.
The IUPAC name is 8-ethylsulfanyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione, highlighting its key structural features: a purine core with specific functional groups at positions 3, 7, and 8. The compound's chemical structure includes a purine-2,6-dione nucleus with an ethylsulfanyl group at position 8, a substituted propyl group at position 7, and a methyl group at position 3.
Structural Identifiers
The compound can be uniquely identified using various chemical identifiers as presented in Table 1:
| Identifier | Value |
|---|---|
| CAS No. | 332103-50-1 |
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 8-ethylsulfanyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C18H22N4O4S/c1-4-27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-8-6-5-7-11(13)2/h5-8,12,23H,4,9-10H2,1-3H3,(H,20,24,25) |
| Standard InChIKey | BCOKENSPGQCKLE-UHFFFAOYSA-N |
| SMILES | CCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
| PubChem Compound ID | 647800 |
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 391.14345 | 193.6 |
| [M+Na]+ | 413.12539 | 206.9 |
| [M+NH4]+ | 408.16999 | 197.8 |
| [M+K]+ | 429.09933 | 201.3 |
| [M-H]- | 389.12889 | 193.7 |
| [M+Na-2H]- | 411.11084 | 196.9 |
| [M]+ | 390.13562 | 195.8 |
| [M]- | 390.13672 | 195.8 |
This data is particularly valuable for analytical identification using liquid chromatography-mass spectrometry (LC-MS) techniques .
Structural Significance and Chemical Relationships
The structural backbone of 8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione merits detailed analysis as each functional group contributes to its potential biological activities.
Core Structure Analysis
The compound features a purine-2,6-dione core, which is present in numerous biologically active compounds including xanthine derivatives like caffeine and theophylline. This core structure is often associated with various biological activities, including central nervous system stimulation, bronchodilation, and diuretic effects .
Functional Group Contributions
Several key functional groups distinguish this compound:
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The ethylsulfanyl group at position 8 potentially influences receptor binding and metabolic stability
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The 2-hydroxy-3-o-tolyloxy-propyl substituent at position 7 likely affects lipophilicity and target selectivity
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The methyl group at position 3 may impact molecular recognition at binding sites
These structural features collectively determine the compound's physicochemical properties and potential biological activities .
Relationship to Other Purine Derivatives
8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione belongs to a larger family of substituted purine derivatives that have been studied for various pharmacological activities.
Comparative Structural Analysis
Research on related compounds provides context for understanding the potential properties of this specific derivative. For instance, several 8-sulfanyl-purine-2,6-dione derivatives have demonstrated significant biochemical activities:
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Similar 8-alkylsulfanyl-3,9-dihydro-1H-purine-2,6-dione compounds have shown antithyroid activity in experimental studies
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Certain 7-substituted derivatives of purine-2,6-dione have exhibited activity at serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting potential applications in treating neuropsychiatric disorders
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8-Aminoalkyl derivatives of purine-2,6-dione have demonstrated affinity for 5-HT1A receptors, with potential anxiolytic and antidepressant properties
Analytical Characterization Methods
Comprehensive analytical characterization of 8-Ethylsulfanyl-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione would typically employ multiple complementary techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information about the hydrogen and carbon framework
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns for structural elucidation
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Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands
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UV-Visible Spectroscopy: Provides information about electronic transitions, useful for quantitative analysis
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis
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Thin-Layer Chromatography (TLC): Useful for monitoring reactions and preliminary purity assessment
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Gas Chromatography (GC): Potentially applicable if the compound can be volatilized without decomposition
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